molecular formula C10H16N2O2 B2507904 rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans CAS No. 2031242-04-1

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans

Cat. No.: B2507904
CAS No.: 2031242-04-1
M. Wt: 196.25
InChI Key: HTSXULFRRSPVJI-WCBMZHEXSA-N
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Description

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans is a chiral compound with a complex structure that includes a pyrazole ring and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Oxane Ring Formation: The oxane ring can be synthesized via a cyclization reaction involving an appropriate diol and an acid catalyst.

    Coupling of the Pyrazole and Oxane Rings: This step involves the use of a coupling reagent such as DCC (dicyclohexylcarbodiimide) to link the two rings together.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the pyrazole ring.

Scientific Research Applications

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine]
  • rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]ethanol

Uniqueness

rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans is unique due to its specific combination of a pyrazole and oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3/t8-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSXULFRRSPVJI-WCBMZHEXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCCO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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